2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
CAS No.:
Cat. No.: VC9693882
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-11-14(12(2)21-18-11)10-16(19)17-9-8-13-6-4-5-7-15(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19) |
| Standard InChI Key | RCSOIIZBTAQLDL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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1,2-Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively. Methyl groups occupy the 3 and 5 positions, enhancing steric bulk and influencing electronic properties.
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Acetamide Linker: A two-carbon chain connecting the oxazole ring to the ethylamine group. The carbonyl group may participate in hydrogen bonding, a critical feature for target binding.
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Methoxyphenyl-Ethyl Side Chain: A phenethyl group substituted with methoxy groups at the 2-position of the phenyl ring and the ethyl chain. Methoxy groups contribute to lipophilicity and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1795455-20-7 |
| Molecular Formula | |
| Molecular Weight | 318.373 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CC=C2OC)OC |
| InChI Key | VGWGBRLJGGICSP-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely involves multi-step organic reactions:
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Oxazole Ring Formation: Cyclocondensation of a β-diketone derivative with hydroxylamine under acidic conditions yields the 1,2-oxazole core. Methyl groups are introduced via alkylation or through the use of pre-substituted starting materials.
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Acetamide Coupling: The oxazole intermediate undergoes nucleophilic acyl substitution with chloroacetyl chloride, followed by reaction with 2-methoxy-2-(2-methoxyphenyl)ethylamine to form the acetamide bond.
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Purification: Column chromatography or recrystallization isolates the final product, with purity confirmed via HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Characterization
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NMR: NMR would reveal signals for the oxazole methyl groups (~2.5 ppm), methoxy protons (~3.8 ppm), and aromatic protons (~6.8–7.4 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 318.373 confirms the molecular weight.
| Parameter | Prediction |
|---|---|
| Lipophilicity (LogP) | ~2.5 (moderate permeability) |
| Solubility | Low (due to aromatic groups) |
| Metabolic Stability | Moderate (methoxy groups resist oxidation) |
| Toxicity | Low hepatotoxicity risk |
Research Gaps and Future Directions
Current Limitations
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Absence of In Vivo Data: No studies have evaluated pharmacokinetics or efficacy in animal models.
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Target Identification: The precise biological targets remain unvalidated.
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Structure-Activity Relationships (SAR): Modifications to the oxazole or methoxyphenyl groups could optimize activity.
Proposed Studies
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High-Throughput Screening: Test the compound against panels of enzymes and receptors to identify hits.
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Analog Synthesis: Explore derivatives with varied substituents to establish SAR.
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In Vivo Toxicity: Assess acute and chronic toxicity in rodent models.
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